n-Fluoropentachloropyridinium triflate
Overview
Description
n-Fluoropentachloropyridinium triflate: is an organofluorine compound with the chemical formula [C5H5NF]O3SCF3. It is a white solid with low solubility in polar organic solvents and is primarily used as an electrophilic fluorinating agent . This compound is a salt, consisting of the n-fluoropentachloropyridinium cation ([C5H5NF]+) and the triflate anion (CF3SO3−) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-fluoropentachloropyridinium triflate typically involves the reaction of pyridines with molecular fluorine (F2) diluted with nitrogen in acetonitrile at low temperatures . The resulting n-fluoropyridinium fluoride undergoes a counter-anion exchange reaction with a non-nucleophilic anion such as triflate (CF3SO3−) to form the stable this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful handling of fluorine gas and maintaining low temperatures to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: n-Fluoropentachloropyridinium triflate primarily undergoes electrophilic fluorination reactions. It can also act as a one-electron oxidant .
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophilic substrates that can undergo fluorination. The reactions are typically carried out in polar organic solvents under controlled temperatures to ensure high yields and purity .
Major Products: The major products formed from reactions involving this compound are fluorinated organic compounds. These products are valuable in various fields, including pharmaceuticals, agrochemicals, and specialty chemicals .
Scientific Research Applications
Chemistry: In chemistry, n-fluoropentachloropyridinium triflate is used as a reagent for the electrophilic fluorination of nucleophilic substrates. This makes it valuable for synthesizing fluorinated organic compounds, which have unique chemical and physical properties .
Biology and Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound is used in the synthesis of such compounds, contributing to the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including liquid crystals and agrochemicals. Its ability to introduce fluorine atoms into organic molecules makes it a valuable tool for creating compounds with desirable properties .
Mechanism of Action
n-Fluoropentachloropyridinium triflate exerts its effects through electrophilic fluorination, where it acts as a source of “F+” (fluorine cation). The n-fluoropentachloropyridinium cation is highly electrophilic and can transfer the fluorine atom to nucleophilic substrates . This process involves the formation of a transient intermediate, which then releases the fluorinated product .
Comparison with Similar Compounds
Selectfluor: Another n-fluorinated salt used as an electrophilic fluorinating agent.
n-Fluoropyridinium-2-sulfonates: These compounds are also used for electrophilic fluorination but have different reactivity profiles.
n,n’-Difluorobipyridinium salts: These are highly reactive electrophilic fluorinating agents with high effective fluorine contents.
Uniqueness: n-Fluoropentachloropyridinium triflate is unique due to its stability, ease of handling, and high reactivity. Its ability to act as both an electrophilic fluorinating agent and a one-electron oxidant sets it apart from other similar compounds .
Properties
IUPAC Name |
2,3,4,5,6-pentachloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl5FN.CHF3O3S/c6-1-2(7)4(9)12(11)5(10)3(1)8;2-1(3,4)8(5,6)7/h;(H,5,6,7)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFUZJVNPWXHOH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=[N+](C(=C1Cl)Cl)F)Cl)Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl5F4NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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